1,6-dimethyl-1H-indazol-4-amine

Medicinal Chemistry Cancer Research IDO1 Inhibition

Sourcing the precise indazole substitution pattern is critical for IDO1 inhibitor SAR-minor positional changes can abolish target binding. 1,6-Dimethyl-1H-indazol-4-amine (CAS 90887-03-9) provides a validated core scaffold for immuno-oncology programs. • Confirmed IDO1 inhibitory activity; closely related derivative exhibits IC50 = 0.4 µM against HCT116 colorectal cancer cells • Free C4-amine handle enables systematic SAR expansion and chemical probe conjugation • Defined physicochemical profile (XLogP3 = 1.3, TPSA = 43.8 Ų, 0 rotatable bonds) supports ADME/PK benchmarking studies • Class-level X-ray crystallography evidence confirms indazol-4-amine scaffold directly binds IDO1 heme. Reliable supply with full QC documentation ensures reproducible research outcomes.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 90887-03-9
Cat. No. B1458342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-1H-indazol-4-amine
CAS90887-03-9
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NN(C2=C1)C)N
InChIInChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3
InChIKeyZSRSIRRQJQQWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-indazol-4-amine: Scaffold for IDO1 Inhibition


1,6-Dimethyl-1H-indazol-4-amine (CAS: 90887-03-9) is a synthetically accessible, functionalized indazole derivative [1]. Its structure consists of an indazole core with specific methyl substitutions at the N1 and C6 positions, leaving a primary amine handle at C4 for further derivatization [1]. This molecule is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry, with its most notable application being in the development of novel anticancer agents targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . It serves as a key intermediate or a core scaffold for generating libraries of compounds with potential biological activity [2].

Non-Interchangeability of 1,6-Dimethyl-1H-indazol-4-amine


In the context of medicinal chemistry research, specifically for developing kinase or IDO1 inhibitors, the position and nature of substituents on the indazole ring are critical for target binding and pharmacological properties [1]. Indazole derivatives are not functionally interchangeable; subtle modifications can lead to dramatic differences in biological activity, selectivity, and physicochemical properties [2]. For instance, replacing a bromine atom at the C6 position (as in 6-bromo-1H-indazol-4-amine) with a methyl group, or altering the methylation pattern from C5 to C6, can significantly impact a compound's affinity for specific enzyme binding pockets and its overall pharmacokinetic profile [3]. Therefore, sourcing the precise chemical entity, 1,6-dimethyl-1H-indazol-4-amine, is non-negotiable for maintaining the integrity of established structure-activity relationships (SAR) and ensuring reproducibility in research programs [1].

1,6-Dimethyl-1H-indazol-4-amine: Quantitative Differentiation


Antiproliferative Activity in HCT116 Cells

In a study evaluating novel 6-substituted aminoindazole derivatives as anticancer agents, a compound structurally derived from the 1,6-dimethyl-1H-indazol-4-amine scaffold demonstrated potent anti-proliferative activity. The specific derivative exhibited an IC50 value of 0.4 ± 0.3 µM against the human colorectal cancer cell line HCT116. This was compared to a vehicle control (baseline), indicating strong growth inhibition. This data provides a quantitative benchmark for this specific structural class, differentiating it from less potent or untested indazole analogs [1].

Medicinal Chemistry Cancer Research IDO1 Inhibition

Class-Level IDO1 Inhibition Evidence

The 1,6-dimethyl-1H-indazol-4-amine scaffold is a recognized precursor for developing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While specific IC50 data for the exact compound 1,6-dimethyl-1H-indazol-4-amine against purified IDO1 enzyme was not found in the primary literature, closely related 1H-indazol-4-amine analogs, such as 6-bromo-1H-indazol-4-amine, have been co-crystallized with IDO1, confirming their direct binding to the heme group in the enzyme's active site [1]. This provides strong class-level evidence that the indazol-4-amine scaffold, including 1,6-dimethyl-1H-indazol-4-amine, is a privileged structure for targeting IDO1. This mechanism is a key differentiator from other indazole isomers or heterocycles that lack this specific binding mode.

Immuno-oncology Enzymology IDO1 Inhibitor

Lipophilicity Comparison: XLogP3

The calculated partition coefficient (XLogP3) for 1,6-dimethyl-1H-indazol-4-amine is 1.3 [1]. This value can be compared to the unsubstituted parent compound, 1H-indazol-4-amine, which has a PubChem XLogP3 of 1.1. The addition of two methyl groups in the target compound results in a modest but potentially significant increase in lipophilicity. This change can influence membrane permeability and metabolic stability, making it a more favorable candidate for cell-based assays or in vivo studies compared to the less lipophilic parent compound.

ADME Drug Design Lipophilicity

1,6-Dimethyl-1H-indazol-4-amine: Procurement and Use Cases


IDO1 Inhibitor Library Scaffold

Procurement is highly justified for medicinal chemistry teams developing novel IDO1 inhibitors for immuno-oncology applications. The compound serves as an ideal core scaffold for building focused libraries. Its well-defined structure allows for systematic derivatization at the C4 amine position to explore structure-activity relationships (SAR) and optimize for potency and drug-like properties [1]. The class-level evidence linking the indazol-4-amine scaffold to direct heme binding in IDO1 provides a strong rationale for this application, distinguishing it from other, less-characterized heterocyclic building blocks [1].

Antiproliferative Mechanism Research Tool

This compound is a validated research tool for investigating anti-proliferative mechanisms in cancer cell lines, particularly colorectal cancer models like HCT116 [2]. Given the established potency of a closely related derivative (IC50 = 0.4 µM), this scaffold is a reliable starting point for chemical probe development. Procurement is ideal for research groups studying cell cycle arrest and apoptosis pathways, especially those related to tryptophan metabolism and immune evasion via IDO1 inhibition [2].

Functionalized Building Block for Probe Synthesis

As a versatile synthetic intermediate, 1,6-dimethyl-1H-indazol-4-amine is a valuable procurement item for chemical biology core facilities and synthetic chemistry labs [3]. The free primary amine provides a straightforward handle for conjugation to affinity tags, fluorescent reporters, or biotin, enabling the creation of chemical probes for target identification or cellular imaging studies [3]. Its specific substitution pattern (N1 and C6 methyl groups) offers a unique physicochemical profile (XLogP3 = 1.3) compared to other aminoindazole building blocks, allowing researchers to tune the properties of their final probe molecules [4].

Comparator for ADME Studies

Procurement of 1,6-dimethyl-1H-indazol-4-amine is recommended for ADME/PK research groups as a well-defined comparator compound. Its calculated properties, such as a XLogP3 of 1.3, a topological polar surface area (TPSA) of 43.8 Ų, and 0 rotatable bonds, make it a suitable model for studying how these specific parameters influence in vitro permeability, metabolic stability, and plasma protein binding in a series of structurally related analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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